Glycyl-l-histidyl-l-lysineacetatehemihydrate

Description

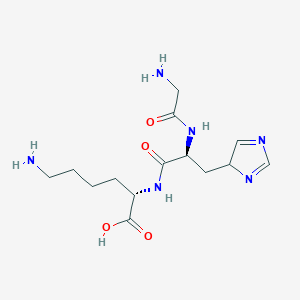

Glycyl-l-histidyl-l-lysine acetate hemihydrate (GHK-Acetate-HH) is a tripeptide complex with the molecular formula C₁₆H₂₈N₆O₆ and a molecular weight of 400.436 g/mol . It is the acetate salt of the naturally occurring peptide GHK, which consists of the amino acids glycine, histidine, and lysine. GHK is known for its role in cell migration, tissue repair, and chemotactic activity, particularly in attracting mast cells and promoting angiogenesis .

GHK-Acetate-HH is identified by multiple synonyms, including Prezatide acetate and Heparan sulfate-binding peptide acetate, reflecting its applications in growth factor mimicry and wound healing . Its stereochemistry includes two defined stereocenters, critical for receptor binding and bioactivity .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIFQVQMXRRUSW-DVRYWGNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plasmid Design and Bacterial Fermentation

The recombinant production of GHK involves cloning the tripeptide sequence into expression vectors with dual affinity tags. A modified pGEX-4T-1 plasmid carrying N-terminal 6XHis-glutathione-S-transferase (GST) tags and a tobacco etch virus (TEV) protease cleavage site has been optimized for high-yield expression in Escherichia coli BL21 (DE3) cells. The construct ensures proper folding and solubility, with induction typically achieved using 0.5 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) at 37°C for 4–6 hours. Post-induction, cells are lysed via ultrasonication in Tris-HCl buffer (50 mM, pH 8.0), yielding soluble GST-His-GHK fusion proteins.

Affinity Chromatography and Tag Removal

Purification leverages immobilized metal affinity chromatography (IMAC) using nickel-nitrilotriacetic acid (Ni-NTA) resins. The GST-His-GHK fusion protein binds to the resin under native conditions, and contaminants are removed through sequential washes with 20 mM and 40 mM imidazole. TEV protease cleavage at room temperature liberates the GHK tripeptide from the fusion partner, with subsequent elution in 80 mM imidazole buffer. Final yields average 15–20 mg per liter of bacterial culture, as quantified by UV absorbance at 280 nm.

Table 1: Recombinant GHK Purification Workflow

| Step | Buffer Composition | Purpose | Yield (mg/L) |

|---|---|---|---|

| Cell Lysis | 50 mM Tris-HCl, 150 mM NaCl | Solubilize fusion protein | — |

| IMAC Binding | 20 mM Imidazole | Remove weakly bound contaminants | — |

| TEV Cleavage | 50 mM Tris-HCl, pH 8.0 | Release GHK from GST-His tag | — |

| Elution | 80 mM Imidazole | Collect purified GHK | 15–20 |

Solid-Phase Peptide Synthesis (SPPS)

Sequential Amino Acid Coupling

Chemical synthesis via SPPS employs Fmoc (fluorenylmethyloxycarbonyl) chemistry on Wang resin. Glycine, histidine (with trityl-protected imidazole), and lysine (with Boc-protected ε-amino group) are coupled sequentially using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent. Each coupling step proceeds for 45 minutes in dimethylformamide (DMF) under nitrogen atmosphere, achieving >98% efficiency per cycle.

Acetylation and Cleavage

Following chain assembly, the peptide-resin is treated with 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours to cleave the peptide and remove side-chain protecting groups. The crude product is precipitated in cold diethyl ether, redissolved in 0.1% acetic acid, and lyophilized to yield GHK acetatehemihydrate. Residual water content (0.5 equivalents) is confirmed by Karl Fischer titration, consistent with the hemihydrate formulation.

Table 2: SPPS Reaction Conditions

| Parameter | Value |

|---|---|

| Resin | Wang (0.6 mmol/g loading) |

| Coupling Reagent | HBTU / N,N-diisopropylethylamine (DIPEA) |

| Deprotection | 20% Piperidine in DMF |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) |

| Lyophilization Solvent | 0.1% Acetic Acid |

Post-Synthetic Modification and Salt Formation

Acetate Counterion Integration

The acetate component in glycyl-l-histidyl-l-lysineacetatehemihydrate originates from buffer exchange during final purification. Recombinant GHK eluted in imidazole-containing buffers is dialyzed against 10 mM ammonium acetate (pH 5.0) using a 500 Da molecular weight cutoff membrane. Lyophilization at −50°C under vacuum yields the acetate salt, with Fourier-transform infrared spectroscopy (FTIR) confirming carboxylate stretching vibrations at 1,580 cm⁻¹.

Hemihydrate Crystallization

Crystallization from aqueous ethanol (70% v/v) at 4°C produces the hemihydrate form. X-ray powder diffraction (XRPD) reveals a characteristic peak at 10.2° 2θ, corresponding to a d-spacing of 8.7 Å, which aligns with monoclinic crystal systems observed in peptide hydrates. Thermogravimetric analysis (TGA) shows 2.1% weight loss at 110°C, consistent with 0.5 molar equivalents of water.

Analytical Characterization

High-Pressure Liquid Chromatography (HPLC)

Reverse-phase HPLC on a C18 column (5 μm, 4.6 × 250 mm) with 20–50% acetonitrile gradient over 20 minutes resolves GHK acetatehemihydrate at 12.3 minutes (λ = 214 nm). Method validation demonstrates linearity (R² = 0.999) across 0.1–2.0 mg/mL, with intraday precision of 1.2% RSD.

Copper-Binding Capacity

Recombinant GHK acetatehemihydrate retains the parent compound’s ability to coordinate Cu(II) ions. UV-vis spectroscopy shows a ligand-to-metal charge transfer band at 525 nm upon addition of CuCl₂, with a binding stoichiometry of 1:1 (GHK:Cu) confirmed by Job’s plot analysis. X-ray absorption near-edge structure (XANES) data confirm the oxidation state of bound copper as +2.

Table 3: Spectroscopic Properties of GHK Acetatehemihydrate

| Technique | Key Observation | Significance |

|---|---|---|

| UV-vis (Cu complex) | λₘₐₓ = 525 nm | Confirms Cu(II) coordination |

| FTIR | 1,580 cm⁻¹ (COO⁻ stretch) | Verifies acetate counterion |

| XRPD | Peak at 10.2° 2θ | Indicates crystalline hemihydrate |

Comparative Evaluation of Synthesis Routes

Yield and Purity Metrics

Recombinant methods produce higher yields (15–20 mg/L) compared to SPPS (35–40% overall yield), but require specialized equipment for fermentation. SPPS offers sequence flexibility, enabling isotopic labeling for tracer studies. Both routes achieve >95% purity post-HPLC, as assessed by liquid chromatography-mass spectrometry (LC-MS).

Scalability and Cost Considerations

Bacterial fermentation is economically viable for large-scale production (≥100 g), with material costs estimated at $120/g. SPPS remains preferable for small-batch research (≤10 g) despite higher reagent costs ($450/g) . Hybrid approaches combining recombinant expression with chemical acetylation are under investigation to balance cost and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-l-histidyl-l-lysineacetatehemihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups. Substitution reactions can produce modified peptides with different functional groups .

Scientific Research Applications

Neuroprotective Effects

GHK has demonstrated significant neuroprotective properties, particularly in the context of metal-induced toxicity. Studies have shown that GHK can bind to copper and zinc ions, reducing their redox activity and preventing cell death associated with oxidative stress. For instance:

- Copper and Zinc Toxicity : GHK effectively prevents copper- and zinc-induced aggregation of proteins such as bovine serum albumin (BSA) and protects central nervous system cells from death in vitro. This suggests a potential role for GHK in treating neurodegenerative diseases characterized by oxidative stress and protein misfolding .

Tissue Repair and Regeneration

GHK is known for its ability to promote tissue repair and regeneration. Its applications include:

- Wound Healing : GHK has been shown to enhance wound healing processes by promoting fibroblast proliferation and collagen synthesis. This effect is attributed to its ability to modulate cellular responses to injury .

- Bone Health : Research indicates that GHK can influence osteoblast activity, enhancing cell attachment and spreading, which are critical for bone formation. The GHK:Cu complex has been studied for its effects on osteoblast phenotype markers, indicating its potential in bone tissue engineering .

Anti-inflammatory Properties

GHK exhibits anti-inflammatory effects that could be beneficial in various clinical settings:

- Inflammation Modulation : GHK has been shown to attenuate inflammatory responses, particularly those exacerbated by metal toxicity. This property may be useful in treating conditions where inflammation plays a key role, such as arthritis or chronic inflammatory diseases .

Anti-cancer Potential

Recent studies suggest that GHK may have anti-cancer properties:

- Tumor Suppression : Preliminary research indicates that GHK can inhibit the growth of certain cancer cells by inducing apoptosis and modulating cellular signaling pathways involved in cancer progression . Its ability to regulate copper levels may also play a role in preventing tumor growth.

Applications in Agriculture

GHK's role is not limited to human health; it also has applications in agriculture:

- Animal Nutrition : In dairy cows exposed to heat stress, supplementation with essential amino acids including lysine (part of the GHK structure) has been shown to improve milk protein yield, suggesting potential benefits in livestock management .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of GHK:

Mechanism of Action

The mechanism of action of glycyl-l-histidyl-l-lysineacetatehemihydrate involves its ability to bind copper ions, forming a complex that can interact with various molecular targets. This complex can stimulate the production of collagen, elastin, and glycosaminoglycans, promoting tissue repair and regeneration. Additionally, it has antioxidant and anti-inflammatory properties, which contribute to its protective effects .

Comparison with Similar Compounds

Research Implications and Limitations

- GHK’s Specificity : The absence of activity in GHK analogues highlights its structural precision, likely mediated by interactions with unidentified receptors on mast cells .

- Comparative Stability : GHK’s heat sensitivity (degradation at 100°C) contrasts with smaller peptides like fMLP, which may retain activity under similar conditions .

- Hemihydrate Effects : While hemihydrate forms in cement improve mechanical properties , their role in GHK-Acetate-HH requires further study to assess impacts on bioavailability or storage.

Biological Activity

Glycyl-l-histidyl-l-lysineacetatehemihydrate, commonly referred to as Gly-His-Lys (GHK), is a naturally occurring tripeptide that has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological activity of GHK, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

GHK is composed of three amino acids: glycine (Gly), histidine (His), and lysine (Lys). The tripeptide can be synthesized through various methods, including classical solution methods and solid-phase peptide synthesis. The choice of protecting groups and peptide bond formation techniques plays a crucial role in the synthesis process .

1. Cytoprotective Effects

GHK exhibits cytoprotective properties, particularly against metal-induced toxicity. Recent studies have demonstrated that GHK effectively binds to copper ions, reducing their redox activity and preventing copper- and zinc-induced cell death in vitro. This mechanism is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

2. Anti-inflammatory Properties

GHK has been shown to possess anti-inflammatory effects. It mitigates inflammation-induced toxicity, particularly in the context of chronic obstructive pulmonary disease (COPD). In experimental models, GHK administration improved muscle function and reduced oxidative stress markers, demonstrating its potential as a therapeutic agent for COPD-related muscle dysfunction .

3. Tissue Regeneration

The tripeptide promotes tissue regeneration and wound healing. GHK has been implicated in enhancing collagen synthesis and promoting the proliferation of fibroblasts, which are essential for wound healing processes. Its application in dermatology has been explored extensively, highlighting its potential in skin rejuvenation therapies .

GHK's biological effects are mediated through several mechanisms:

- Metal Ion Binding: GHK binds to transition metals like copper, modulating their biological activity and preventing oxidative damage.

- Gene Regulation: GHK activates sirtuin 1 (SIRT1), a protein involved in cellular stress responses. This activation leads to enhanced mitochondrial function and reduced protein degradation .

- Cell Signaling: The peptide influences various signaling pathways associated with inflammation and oxidative stress, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have illustrated the therapeutic potential of GHK:

- Chronic Obstructive Pulmonary Disease (COPD): A study found that patients with COPD had significantly lower levels of GHK in plasma. Administration of GHK-Cu improved muscle strength and reduced oxidative stress markers, suggesting its utility in managing COPD-related complications .

- Neurodegenerative Diseases: In vitro studies revealed that GHK could prevent protein aggregation induced by copper and zinc, which is critical in neurodegenerative conditions like Alzheimer's disease. This protective effect underscores its potential as a therapeutic agent in neuroprotection .

Research Findings

The following table summarizes key findings from recent studies on GHK:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of glycyl-L-histidyl-L-lysine acetate hemihydrate to ensure high purity and reproducibility?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification. Monitor reaction efficiency via LC-MS at each coupling step. For hemihydrate formation, crystallize the peptide in a controlled humidity environment (e.g., 50–60% RH) and validate the crystalline form using X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) to confirm water content .

Q. What analytical techniques are critical for characterizing the structural integrity of glycyl-L-histidyl-L-lysine acetate hemihydrate?

- Methodology :

- Primary structure : Confirm via MALDI-TOF mass spectrometry and amino acid analysis.

- Secondary structure : Use circular dichroism (CD) spectroscopy in aqueous buffers.

- Crystallinity and hydration state : Analyze via XRPD, TGA (to detect hemihydrate-specific water loss at ~160–210°C), and dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How should researchers evaluate the stability of glycyl-L-histidyl-L-lysine acetate hemihydrate under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation using HPLC for peptide backbone integrity and ion chromatography for acetate counterion stability. Compare TGA data pre- and post-storage to detect hydration/dehydration phase changes .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for glycyl-L-histidyl-L-lysine acetate hemihydrate be resolved?

- Methodology :

- Experimental design : Standardize cell culture conditions (e.g., serum-free media, controlled pH) to minimize confounding variables.

- Data normalization : Use internal controls (e.g., housekeeping genes for gene expression studies) and orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).

- Hydration state impact : Compare bioactivity of hemihydrate vs. anhydrous forms, as hydration can alter solubility and receptor interactions .

Q. What strategies are effective for studying the degradation pathways of glycyl-L-histidyl-L-lysine acetate hemihydrate in biological matrices?

- Methodology :

- In vitro simulation : Incubate the peptide in plasma or lysosomal fluid at 37°C, then analyze degradation products via high-resolution LC-MS/MS.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under physiological conditions.

- Role of acetate : Investigate counterion stability via ion-pair chromatography, as acetate loss may accelerate peptide aggregation .

Q. How can researchers design experiments to probe the interaction of glycyl-L-histidyl-L-lysine acetate hemihydrate with metal ions in physiological systems?

- Methodology :

- Chelation studies : Use isothermal titration calorimetry (ITC) to measure binding constants with Cu²⁺, Zn²⁺, or Fe³⁺.

- Structural analysis : Perform X-ray crystallography or NMR to identify metal-coordination sites.

- Functional assays : Assess metal-dependent enzymatic activity (e.g., matrix metalloproteinases) in the presence of the peptide .

Data Contradiction and Validation

Q. How to address discrepancies in thermal analysis data (e.g., TGA) for glycyl-L-histidyl-L-lysine acetate hemihydrate across studies?

- Methodology :

- Standardize protocols : Use identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to ensure reproducibility.

- Control hydration : Pre-equilibrate samples in desiccators at defined RH levels before analysis.

- Cross-validate : Compare TGA results with Karl Fischer titration for absolute water content quantification .

Q. What computational approaches can reconcile conflicting molecular dynamics (MD) simulations of glycyl-L-histidyl-L-lysine acetate hemihydrate?

- Methodology :

- Force field selection : Test AMBER vs. CHARMM parameters for peptide-metal interactions.

- Explicit solvent models : Include water molecules in simulations to account for hydration effects.

- Validation : Overlay simulated structures with experimental XRPD or NMR data to refine models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.